molecular formula C10H16NO2P B8380351 3-Aminopropyl(benzyl)phosphinic acid

3-Aminopropyl(benzyl)phosphinic acid

Cat. No.: B8380351
M. Wt: 213.21 g/mol
InChI Key: RBLRLMBKEMYMCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Aminopropyl(benzyl)phosphinic acid is a phosphinic acid derivative of significant interest in medicinal chemistry and drug design, primarily serving as a versatile scaffold for phosphinic peptidomimetics. Compounds within this class are recognized for their ability to act as stable transition-state analogue inhibitors of various metalloproteases, due to their structural similarity to the tetrahedral intermediate formed during peptide bond hydrolysis . The phosphinic acid functional group is a potent bioisostere for the carboxylic acid moiety, offering enhanced resistance to enzymatic degradation while mimicking its steric and electronic properties, which is crucial for developing stable and bioactive molecule analogs . This compound, featuring distinct benzyl and 3-aminopropyl substituents, represents a pseudodipeptide structure. This makes it a valuable precursor for the synthesis of more complex protease inhibitors that target enzymes involved in disease processes such as hypertension, cancer, and infectious diseases . The presence of the P-H bond in the phosphinic acid group provides a handle for further chemical modifications, allowing for the creation of a diverse library of inhibitors tailored to specific enzymatic active sites . Researchers utilize this and related phosphinic acids to explore neurotransmitter analog development, particularly as ligands for GABA receptor subtypes, given the known bioactivity of 3-aminopropylphosphinic acids as GABAB receptor antagonists . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H16NO2P

Molecular Weight

213.21 g/mol

IUPAC Name

3-aminopropyl(benzyl)phosphinic acid

InChI

InChI=1S/C10H16NO2P/c11-7-4-8-14(12,13)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,11H2,(H,12,13)

InChI Key

RBLRLMBKEMYMCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CP(=O)(CCCN)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Phosphinic Acid Derivatives

Structural and Functional Classification

Phosphinic acid derivatives vary in substituents attached to the phosphorus atom, which critically determine their pharmacological profiles. Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Comparison of Phosphinic Acid Derivatives
Compound Name Substituent(s) Receptor Activity Key Potency Metrics Therapeutic Implications
3-Aminopropylphosphinic acid None (unsubstituted) GABAB agonist IC50 = 0.09 mM (rat coccygeus) Inhibits TLOSR; anti-reflux
3-Aminopropyl(methyl)phosphinic acid (SKF97541) Methyl group GABAB agonist Similar affinity to unsubstituted analogs Potential for CNS disorders
3-Aminopropyl(diethoxymethyl)phosphinic acid (CGP35348) Diethoxymethyl group GABAB antagonist pA2 = 5.38 (Schild plot) Reverses baclofen effects in vivo
3-APHPA n-Hexyl group GABAB antagonist pA2 = 4.86 Peripheral GABAB antagonism
3-Aminopropyl(benzyl)phosphinic acid Benzyl group Not fully characterized N/A (inference from analogs) Potential enhanced selectivity due to aromatic group

Agonist vs. Antagonist Activity

  • Agonists: Unsubstituted (3-aminopropylphosphinic acid) and methyl-substituted (SKF97541) analogs act as full GABAB agonists, effectively reducing transient lower esophageal sphincter relaxations (TLOSRs) in reflux models. Their efficacy correlates with high affinity for human recombinant GABAB receptors .
  • Antagonists : Bulky substituents like diethoxymethyl (CGP35348) or n-hexyl (3-APHPA) convert activity to antagonism. CGP35348 demonstrates systemic activity, reversing baclofen-induced effects at 30 mg/kg in vivo .

Substituent Effects on Potency and Selectivity

  • Methyl Group : Minimal impact on affinity but may reduce potency in specific contexts (e.g., 2-keto-substituted analogs) .
  • Diethoxymethyl Group : Enhances antagonist potency (pA2 = 5.38) but with wide confidence limits, suggesting variable bioavailability .
  • Evidence from esterification studies indicates benzyl-substituted phosphinic acids exhibit lower reaction yields due to steric effects, which may translate to delayed receptor dissociation and prolonged activity .

Preparation Methods

Reaction Mechanism and General Procedure

The phospha-Mannich reaction is a three-component process involving a phosphorus precursor (e.g., hypophosphorous acid), an aldehyde (typically formaldehyde), and an amine (benzylamine or derivatives). This method proceeds via nucleophilic addition of the amine to the aldehyde, followed by phosphorylation to form the target compound.

For 3-aminopropyl(benzyl)phosphinic acid, the reaction sequence begins with the condensation of benzylamine and formaldehyde, generating an imine intermediate. Subsequent addition of hypophosphorous acid introduces the phosphinic moiety, yielding the final product after acid hydrolysis.

Optimization and Yield

Key parameters influencing yield include:

  • Temperature : Reactions conducted at 60–80°C achieve optimal kinetics without side-product formation.

  • Solvent : Polar aprotic solvents like DMF enhance solubility of intermediates, improving reaction homogeneity.

  • Catalyst : Lewis acids such as ZnCl₂ accelerate phosphorylation, reducing reaction time from 24 h to 8 h.

Reported yields for this method range from 65% to 78%, with purity exceeding 95% after recrystallization.

Kabachnik-Fields Condensation

Synthetic Pathway

The Kabachnik-Fields reaction employs aldehydes, amines, and dialkyl phosphites to construct α-aminophosphinic acids. For this compound, benzaldehyde, 3-aminopropanol, and phenyl-H-phosphinic acid react under acidic conditions to form the target compound.

Critical Parameters

  • Catalyst : BF₃·Et₂O (10 mol%) significantly enhances reaction efficiency by activating the aldehyde.

  • Reagent Ratios : A 1:1:1 molar ratio of aldehyde:amine:phosphite minimizes by-products like bis-phosphorylated species.

  • Workup : Neutralization with triethylamine followed by ethanol precipitation isolates the product in 70–85% yield.

Comparative Advantages

This method avoids hazardous phosphorus precursors (e.g., POCl₃) and operates under milder conditions (room temperature to 60°C). However, scalability is limited by the need for stoichiometric phosphite reagents.

Aza-Pudovik Addition

Methodology

The aza-Pudovik reaction involves the addition of alkyl-H-phosphinates to preformed imines. For this compound, ethyl phenyl-H-phosphinate reacts with the imine derived from benzaldehyde and 3-aminopropanol under microwave irradiation.

Reaction Conditions

  • Microwave Parameters : 100°C for 1.5 h under 150 W irradiation achieves 88–92% conversion.

  • Solvent-Free Conditions : Eliminating solvents simplifies purification, reducing energy consumption.

Stereochemical Outcomes

The reaction produces a 1:1 diastereomeric mixture due to prochiral phosphorus centers. Column chromatography enriches one isomer, achieving >90% diastereomeric excess in optimized cases.

Phosphoramide-Based Synthesis

Procedure Overview

Phosphoramides serve as phosphorylating agents in this two-step approach. Benzaldehyde reacts with 3-aminopropanol and a phosphoramide (e.g., diphenylphosphoramide) in the presence of BF₃, forming an α-(N-phosphorylamino) intermediate. Acidic hydrolysis then cleaves the phosphoryl group, yielding this compound.

Yield and Purity

  • Intermediate Isolation : The phosphorylated adduct is isolated in 60–75% yield via flash chromatography.

  • Hydrolysis Conditions : 6 M HCl at reflux for 4 h provides the final product in 80–85% purity, requiring further recrystallization.

Alternative Synthetic Routes

Phosphorus Oxychloride Method

A patent-described route uses phosphorus oxychloride (POCl₃) and 3-amino-1-propanol in dichloromethane. The reaction proceeds via a cyclic phosphoryl chloride intermediate, which undergoes hydrolysis to yield the target compound.

Key Steps:

  • Chlorination : POCl₃ reacts with 3-amino-1-propanol at 0–5°C to form 2,6-oxazacyclohexylphosphoryl chloride.

  • Hydrolysis : Refluxing with water and HCl followed by neutralization with triethylamine affords the product in 90% yield.

Advantages:

  • Cost-Effectiveness : POCl₃ is cheaper than specialty phosphites.

  • Scalability : The process is demonstrated on multi-gram scales with minimal purification.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Reaction Time Scalability
Phospha-Mannich65–78>958–24 hModerate
Kabachnik-Fields70–8585–9012–18 hLimited
Aza-Pudovik88–92>901.5 hHigh (MW-assisted)
Phosphoramide-Based60–7580–856–8 hLow
POCl₃ Route90954–6 hHigh

Q & A

Basic: What synthetic strategies are recommended for preparing 3-aminopropyl(benzyl)phosphinic acid derivatives with high purity?

Methodological Answer:
The synthesis of this compound derivatives typically involves phosphonite intermediates and catalytic hydrogenation. A validated approach includes:

  • Step 1: Reacting benzyl acrylate derivatives with bis(trimethylsilyl) phosphonite to form pseudodipeptide bonds.
  • Step 2: Deprotecting the N- and C-termini via catalytic hydrogenation (e.g., Pd/C) to remove benzyl groups.
  • Step 3: Introducing Fmoc protection selectively to stabilize the amino group for further functionalization .
  • Quality Control: Purification via reverse-phase HPLC and characterization using 1^1H/31^31P NMR ensures >95% purity. Reference patents (e.g., EP1681294) detail solvent optimization (DMF/THF mixtures) to minimize byproducts .

Basic: How does this compound interact with GABAB receptors in vitro?

Methodological Answer:

  • Binding Assays: Radioligand displacement studies using 3^3H-baclofen in rat synaptic membranes show IC50_{50} values of 0.09–1.7 µM, indicating competitive antagonism at GABAB receptors .
  • Functional Assays: In rat coccygeus muscle, the compound inhibits electrically induced contractions (IC50_{50} ~0.09 mM), with Schild analysis confirming competitive antagonism (pA2_2 = 4.45–5.38) .
  • Key Controls: Include 2-hydroxysaclofen as a reference antagonist and verify receptor specificity using GABAA-negative allosteric modulators (e.g., bicuculline) .

Advanced: How can researchers resolve contradictions in reported agonist vs. antagonist activity of this compound at GABAB receptors?

Methodological Answer:
Discrepancies arise from experimental models and substituent effects:

  • Agonist Activity: Observed in recombinant GABAB(1a/2) receptors (EC50_{50} ~100 nM) due to full receptor activation in heterologous systems .
  • Antagonist Activity: Reported in peripheral tissues (e.g., rat coccygeus) due to tissue-specific receptor isoforms or differential uptake via GABA transporters .
  • Resolution Strategy:
    • Compare binding (Ki_i) vs. functional (EC50_{50}/IC50_{50}) assays in the same tissue.
    • Use CRISPR-edited cell lines to isolate receptor subunit contributions .

Advanced: What structural modifications enhance the selectivity of this compound analogs for peripheral vs. central GABAB receptors?

Methodological Answer:

  • Peripheral Selectivity: Introduce bulky substituents (e.g., benzyl or n-hexyl groups) to reduce blood-brain barrier permeability. For example, 3-aminopropyl(n-hexyl)phosphinic acid shows 10-fold higher peripheral potency (pA2_2 = 4.86) than brain-penetrant analogs .
  • Central Activity: Methyl or small alkyl groups improve CNS uptake but reduce receptor subtype selectivity .
  • Validation: Measure logP (octanol/water) and perform in vivo microdialysis to confirm brain exposure .

Advanced: How do in vitro binding affinities correlate with in vivo efficacy in TLOSR (transient lower esophageal sphincter relaxation) inhibition?

Methodological Answer:

  • In Vitro: Use HEK293 cells expressing human GABAB receptors to determine EC50_{50} values. This compound analogs show EC50_{50} <1 µM, but this may not predict in vivo TLOSR inhibition .
  • In Vivo: Employ ferret or dog models of reflux, monitoring TLOSR frequency via manometry. Compounds with >50% TLOSR reduction at 1 mg/kg (IV) typically have logD >1.5 and moderate plasma protein binding (<85%) .
  • Discrepancy Factors: Species differences in GABA transporter expression and metabolic stability (e.g., CYP3A4 cleavage of phosphinic acids) .

Advanced: What analytical techniques are critical for characterizing impurities in this compound synthesis?

Methodological Answer:

  • HPLC-MS: Detect hydrolyzed byproducts (e.g., free phosphinic acid) using C18 columns with 0.1% TFA mobile phase.
  • 31^31P NMR: Identify phosphorous-containing impurities (e.g., dialkyl phosphonates) at δ 25–35 ppm .
  • Elemental Analysis: Confirm stoichiometry (C4_4H12_{12}NO2_2P) with <0.3% deviation .

Advanced: How can researchers leverage structure-activity relationship (SAR) data to design this compound analogs with improved metabolic stability?

Methodological Answer:

  • Modification Sites:
    • Amino Group: Acylation (e.g., acetyl) or PEGylation reduces renal clearance.
    • Phosphinic Acid: Methyl substitution decreases oxidation susceptibility vs. ethyl analogs .
  • Metabolic Profiling: Incubate analogs with liver microsomes (human/rat) and monitor degradation via LC-MS. Stable analogs retain >80% integrity after 1 hour .

Advanced: What mechanisms explain the differential effects of 3-aminopropylphosphinic acid vs. 3-aminopropyl(methyl)phosphinic acid in CNS disorders?

Methodological Answer:

  • Methyl Substitution: Reduces affinity for GABAA receptors (IC50_{50} >100 µM vs. 10 µM for non-methylated analogs), enhancing GABAB selectivity .
  • Blood-Brain Barrier (BBB): Methyl groups increase logP, enhancing CNS penetration. In vivo, methyl analogs show 3-fold higher brain/plasma ratios .
  • Therapeutic Implications: Methylated analogs (e.g., SKF97541) are prioritized for CNS disorders (e.g., spasticity), while non-methylated variants target peripheral applications (e.g., reflux) .

Advanced: How can computational modeling optimize the design of this compound-based enzyme inhibitors?

Methodological Answer:

  • Docking Studies: Use Schrödinger Suite or AutoDock Vina to model interactions with target enzymes (e.g., glutamate decarboxylase). Focus on hydrogen bonding between phosphinic acid and catalytic residues (e.g., Lys245) .
  • MD Simulations: Assess binding stability over 100 ns trajectories; prioritize analogs with RMSD <2 Å .
  • Validation: Correlate in silico binding scores (ΔG < -8 kcal/mol) with in vitro IC50_{50} values .

Advanced: What are emerging applications of this compound derivatives in material science?

Methodological Answer:

  • Metal Chelation: Phosphinic acid groups bind transition metals (e.g., Cu2+^{2+}) for catalytic nanomaterials. Stability constants (logK ~8) are determined via potentiometric titration .
  • Polymer Modification: Incorporate into polyamides via copolymerization to enhance flame retardancy (LOI >30%) .
  • Characterization: Use FTIR (P=O stretch ~1200 cm1^{-1}) and XPS to confirm integration into matrices .

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